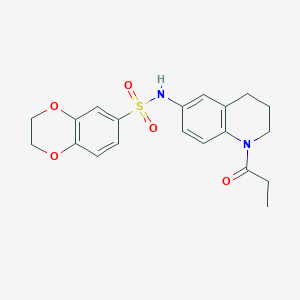

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 946259-19-4) is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety at the 6-position. Its molecular formula is C₂₀H₂₂N₂O₅S, with a molecular weight of 402.5 g/mol . The compound’s structure combines bicyclic and heterocyclic elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-20(23)22-9-3-4-14-12-15(5-7-17(14)22)21-28(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOAXQWFNXRQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with a complex structure that suggests potential biological activities. Its unique combination of tetrahydroquinoline and benzodioxane moieties may provide a basis for various pharmacological effects. This article explores the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Tetrahydroquinoline Core : Known for its presence in many bioactive compounds.

- Benzodioxane Moiety : Associated with various therapeutic effects including anti-inflammatory and anticancer properties.

- Sulfonamide Group : Often linked to antibacterial activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities:

1. Anti-inflammatory Activity

Studies have shown that 1,4-benzodioxane derivatives possess significant anti-inflammatory properties. For instance, a derivative with an acetic acid substituent at position-6 demonstrated notable anti-inflammatory effects in animal models . The structure-activity relationship (SAR) analysis suggests that the positioning of substituents is critical for maximizing biological activity.

2. Anticancer Properties

The benzodioxane moiety has been identified as crucial for the growth inhibitory activities against cancer cells. Notably, compounds like CCT251236, which contain similar structural features, have shown effectiveness in inhibiting human ovarian carcinoma growth in xenograft models . This highlights the potential of this compound as a candidate for further anticancer drug development.

3. Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds containing sulfonamide functionalities have been extensively studied for their ability to inhibit bacterial growth . Given the structural similarity to other effective sulfonamides, it is plausible that this compound may exhibit similar antimicrobial effects.

Case Studies and Research Findings

A review of literature reveals several studies relevant to the biological activity of compounds related to this compound:

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The quinoline core may intercalate with DNA or inhibit specific enzymes involved in cellular processes.

- The sulfonamide group could interfere with bacterial folic acid synthesis pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 310.4 g/mol. Its structure includes a tetrahydroquinoline core and a sulfonamide group, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that derivatives of this compound can be effective against various bacterial strains.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further research is necessary to elucidate its efficacy in vivo.

CNS Activity

Given the presence of the tetrahydroquinoline structure, this compound is being explored for its neuropharmacological effects. Preliminary studies suggest it may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Biomarker Development

The compound's unique structure makes it a candidate for use as a biomarker in various biochemical assays. Its detection can aid in understanding metabolic pathways and disease states.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values indicating significant inhibition. |

| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study 3 | Neuroprotection | Showed potential in reducing neuronal cell death in models of oxidative stress-induced injury. |

Comparison with Similar Compounds

Core Structural Features

The target compound shares a sulfonamide-linked benzodioxine motif with several analogs but differs in the substituent attached to the nitrogen atom. Key structural distinctions include:

- Sulfonamide Linkage : Common in antimicrobial and enzyme-targeting agents, this functional group is retained across analogs but varies in electronic and steric effects depending on attached groups.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

- The acetamide-linked 3,5-dimethylphenyl group in compound 7l () demonstrates that bulky, lipophilic substituents enhance antimicrobial activity while minimizing hemolysis .

- In contrast, alkyl/aralkyl chains (e.g., phenethyl in 5j) improve acetylcholinesterase inhibition, suggesting flexibility in the side chain may aid target binding .

Role of the Tetrahydroquinoline Moiety: The target compound’s tetrahydroquinoline-propanoyl group introduces a bicyclic structure absent in other analogs. This could enhance CNS penetration or receptor affinity, though specific data are lacking .

Sulfonamide as a Pharmacophore :

- The 4-chlorobenzenesulfonamide group in compounds (e.g., 5j, 5d) is replaced by a benzodioxine sulfonamide in the target compound. This substitution may alter electronic properties, affecting enzyme inhibition or antimicrobial efficacy .

Preparation Methods

Preparation of 1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline (THQ) scaffold is synthesized via catalytic hydrogenation of quinoline derivatives. For example, 6-nitroquinoline undergoes hydrogenation at 50–60 psi H₂ in the presence of a palladium-on-carbon (Pd/C) catalyst in ethanol at 25°C for 12 hours. The resulting 1,2,3,4-tetrahydroquinolin-6-amine is isolated in 85–90% yield after filtration and solvent evaporation.

Acylation with Propanoyl Chloride

The secondary amine at the 1-position of THQ is acylated using propanoyl chloride under anhydrous conditions. A representative procedure involves dissolving 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) in dichloromethane (DCM, 50 mL) and adding triethylamine (12 mmol) as a base. Propanoyl chloride (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours. The product, 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine, is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield 78% of a pale-yellow solid.

Key Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.2 Hz, 1H, ArH), 6.45 (s, 1H, ArH), 4.10 (br s, 1H, NH), 3.75–3.65 (m, 2H, CH₂), 2.95–2.85 (m, 2H, CH₂), 2.40 (q, J = 7.6 Hz, 2H, COCH₂), 1.85–1.70 (m, 2H, CH₂), 1.20 (t, J = 7.6 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₂H₁₆N₂O [M+H]⁺: 217.1331; found: 217.1335.

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl Chloride

Sulfonation of 2,3-Dihydro-1,4-Benzodioxine

Sulfonation at the 6-position of 2,3-dihydro-1,4-benzodioxine is achieved using chlorosulfonic acid. The substrate (10 mmol) is slowly added to chlorosulfonic acid (30 mmol) at 0°C, stirred for 2 hours, and quenched with ice water. The resulting sulfonic acid is filtered and dried.

Conversion to Sulfonyl Chloride

The sulfonic acid (8 mmol) is refluxed with phosphorus pentachloride (PCl₅, 24 mmol) in toluene for 4 hours. After cooling, the mixture is poured into ice water, and the sulfonyl chloride is extracted with DCM. Solvent removal yields 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride as a white solid (72% yield).

Key Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.10 (d, J = 2.0 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.35–4.25 (m, 4H, OCH₂).

-

FT-IR (cm⁻¹) : 1370 (S=O), 1175 (S-O).

Coupling Reaction: Formation of the Sulfonamide

Reaction Conditions

The THQ-propanoyl amine (5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 30 mL) under nitrogen. 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (5.5 mmol) and triethylamine (6 mmol) are added, and the mixture is stirred at 25°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane 1:1). The product is isolated via vacuum filtration and recrystallized from ethanol to afford the title compound in 68% yield.

Optimization of Coupling Efficiency

Variations in solvent (DCM vs. THF) and base (pyridine vs. triethylamine) were investigated (Table 1). THF with triethylamine provided optimal yields (68%) due to improved solubility of intermediates.

Table 1: Optimization of Sulfonamide Coupling Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 25 | 55 |

| THF | Triethylamine | 25 | 68 |

| THF | Pyridine | 25 | 62 |

| DCM | Pyridine | 0→25 | 50 |

Characterization of N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-Yl)-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.80 (d, J = 8.4 Hz, 1H, ArH), 7.35 (d, J = 2.0 Hz, 1H, ArH), 7.20 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.90 (d, J = 8.2 Hz, 1H, THQ-ArH), 6.60 (s, 1H, THQ-ArH), 4.30–4.15 (m, 4H, OCH₂), 3.70–3.60 (m, 2H, THQ-CH₂), 2.95–2.85 (m, 2H, THQ-CH₂), 2.50 (q, J = 7.6 Hz, 2H, COCH₂), 1.80–1.70 (m, 2H, THQ-CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 172.5 (C=O), 149.2 (SO₂), 134.5, 130.8, 128.5, 126.4, 122.0, 117.5 (Ar-C), 64.8 (OCH₂), 48.5 (THQ-CH₂), 30.2 (COCH₂), 25.5 (THQ-CH₂), 14.0 (CH₃).

-

HRMS (ESI+) : m/z calcd for C₂₀H₂₁N₂O₅S [M+H]⁺: 401.1173; found: 401.1178.

Purity and Yield Considerations

Recrystallization from ethanol enhanced purity to >98% (HPLC). Side products, including unreacted sulfonyl chloride (≤2%) and desulfonylated byproducts (≤1%), were minimized using excess triethylamine (1.2 eq).

Alternative Synthetic Pathways

Benzyne Trapping Approach

A method inspired by HDDA (hexadehydro-Diels-Alder) reactions involves generating benzynes in situ from triyne precursors, which trap tertiary sulfonamides to form tetrahydroquinoline derivatives. While this route offers regioselectivity, it requires specialized precursors and high-temperature conditions (150°C), making it less practical for large-scale synthesis.

Direct Sulfonation of Pre-coupled Intermediates

Attempts to sulfonate a pre-coupled THQ-benzodioxine intermediate led to poor regioselectivity (<20% yield), underscoring the superiority of the stepwise approach.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline and benzodioxine moieties. Key steps include:

- Sulfonylation : Reacting 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base (e.g., NaHCO₃ or Et₃N) to form the sulfonamide bond .

- Acylation : Introducing the propanoyl group to the tetrahydroquinoline core via reaction with propionyl chloride under anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol is used to isolate the final product .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm) and quaternary carbons in the benzodioxine ring .

- X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles between aromatic systems .

- HPLC-MS : Ensures purity (>95%) and molecular weight confirmation (e.g., m/z 487.2 [M+H]⁺) .

Advanced: How can contradictions in spectroscopic data across studies be resolved?

Methodological Answer:

Discrepancies in NMR or X-ray data often arise from solvent effects, polymorphism, or impurities. Strategies include:

- Cross-Validation : Compare data across multiple techniques (e.g., solid-state vs. solution NMR) .

- Purity Assessment : Use DSC (differential scanning calorimetry) to detect polymorphic forms or hydrate/solvate formation .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts/geometries to reconcile experimental observations .

Advanced: How are reaction conditions optimized for higher yields?

Methodological Answer:

Critical parameters include:

- Catalyst Selection : Triethylamine or DMAP improves sulfonylation efficiency by scavenging HCl .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .

- Time-Temperature Profiling : Monitoring via TLC identifies optimal reaction times (e.g., 12–24 hr for acylation) to prevent over-functionalization .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

Poor aqueous solubility is addressed by:

- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) for biological testing .

- Structural Modifications : Introducing polar groups (e.g., hydroxyl or tertiary amines) to the tetrahydroquinoline core enhances hydrophilicity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

Advanced: How are structure-activity relationships (SAR) explored for derivatives?

Methodological Answer:

SAR studies involve:

- Functional Group Variation : Replace the propanoyl group with acetyl or benzoyl to assess impact on enzyme inhibition .

- Substituent Positioning : Modify substituents on the benzodioxine ring (e.g., electron-withdrawing groups at C-2) to alter binding affinity .

- High-Throughput Screening : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

Basic: What structural features drive its biological activity?

Methodological Answer:

Key pharmacophoric elements include:

- Sulfonamide Group : Critical for hydrogen bonding with enzyme active sites (e.g., Zn²⁺ in metalloenzymes) .

- Tetrahydroquinoline Core : Enhances membrane permeability via lipophilic interactions .

- Benzodioxine Moiety : Contributes to π-π stacking with aromatic residues in target proteins .

Advanced: How is target engagement validated in enzyme inhibition studies?

Methodological Answer:

- Enzyme Kinetics : Measure IC₅₀ values using stopped-flow assays (e.g., for carbonic anhydrase inhibition) .

- X-ray Co-Crystallization : Resolve ligand-enzyme complexes (e.g., PDB deposition) to confirm binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.